2-Chloro-6-ethylaminopyrazine
Overview
Description
2-Chloro-6-ethylaminopyrazine: is an organic compound with the molecular formula C6H8ClN3 . It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the second position and an ethylamino group at the sixth position on the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethylaminopyrazine typically involves the chlorination of 6-ethylaminopyrazine. One common method includes the reaction of 6-ethylaminopyrazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
6-Ethylaminopyrazine+Thionyl Chloride→this compound+Sulfur Dioxide+Hydrogen Chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-ethylaminopyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of 2-substituted-6-ethylaminopyrazines.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of this compound derivatives with reduced functional groups
Scientific Research Applications
2-Chloro-6-ethylaminopyrazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is explored for its potential in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethylaminopyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethylamino group can enhance its binding affinity and selectivity towards these targets. The chlorine atom may also play a role in stabilizing the compound’s interaction with its target through halogen bonding .
Comparison with Similar Compounds
- 2-Chloro-6-methylaminopyrazine
- 2-Chloro-6-dimethylaminopyrazine
- 2-Chloro-6-aminopyrazine
Comparison:
- 2-Chloro-6-ethylaminopyrazine vs. 2-Chloro-6-methylaminopyrazine: The ethyl group in this compound provides greater steric bulk compared to the methyl group, potentially affecting its reactivity and binding properties.
- This compound vs. 2-Chloro-6-dimethylaminopyrazine: The presence of two methyl groups in 2-Chloro-6-dimethylaminopyrazine may lead to different electronic effects and steric hindrance compared to the single ethyl group.
- This compound vs2-Chloro-6-aminopyrazine: The ethyl group in this compound can enhance lipophilicity and potentially improve membrane permeability compared to the unsubstituted amino group .
Properties
IUPAC Name |
6-chloro-N-ethylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-2-9-6-4-8-3-5(7)10-6/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHYHIJEDMGXGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650331 | |
Record name | 6-Chloro-N-ethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-84-8 | |
Record name | 6-Chloro-N-ethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-ethylaminopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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